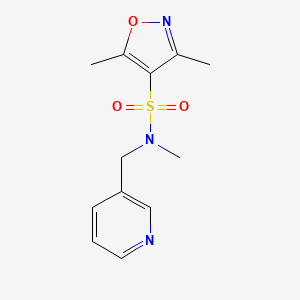
N,3,5-trimethyl-N-(pyridin-3-ylmethyl)-1,2-oxazole-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,3,5-trimethyl-N-(pyridin-3-ylmethyl)-1,2-oxazole-4-sulfonamide is a useful research compound. Its molecular formula is C12H15N3O3S and its molecular weight is 281.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N,3,5-trimethyl-N-(pyridin-3-ylmethyl)-1,2-oxazole-4-sulfonamide is a compound belonging to the oxazole class, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its anticancer properties, immunomodulatory effects, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula of this compound is C19H20N8O3S with a molecular weight of 440.5 g/mol. The compound features a sulfonamide group attached to an oxazole ring, which is known for its biological significance.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxazole derivatives. For instance, a series of novel 1,3-oxazole sulfonamides were evaluated against the NCI-60 human tumor cell lines. The results indicated that these compounds exhibited significant growth inhibition across various cancer types. Notably, some derivatives showed GI50 values in the low micromolar to nanomolar range, indicating potent anticancer activity .
Table 1: Anticancer Activity of Related Oxazole Compounds
| Compound | Mean GI50 (μM) | Target Cancer Cell Lines |
|---|---|---|
| 1,3-Oxazole Sulfonamide | 48.8 | Leukemia |
| Other Derivative A | 44.7 | Solid Tumors |
| Other Derivative B | 31.76 | Various |
The mechanism by which this compound exerts its anticancer effects may involve the inhibition of tubulin polymerization. In vitro studies have shown that this class of compounds can bind to tubulin and induce microtubule depolymerization . This action disrupts mitotic spindle formation in cancer cells, leading to cell cycle arrest and apoptosis.
Immunomodulatory Effects
Oxazole derivatives have also been investigated for their immunomodulatory properties. Some studies indicate that related compounds can regulate immune functions by modulating cytokine production and influencing splenocyte proliferation. For example, certain isoxazole derivatives have been reported to suppress the humoral immune response and inhibit TNF-alpha production in vitro .
Table 2: Immunomodulatory Activities of Isoxazole Derivatives
| Compound | Effect on Immune Response |
|---|---|
| Isoxazole Derivative A | Inhibits proliferative response in splenocytes |
| Isoxazole Derivative B | Suppresses TNF-alpha production |
Case Studies
A notable case study involved the evaluation of a series of oxazole derivatives in mouse models. These studies demonstrated varying degrees of immunosuppression and anti-inflammatory activity depending on the specific substituents on the oxazole ring. The findings suggest that structural modifications can significantly influence biological activity .
Propriétés
IUPAC Name |
N,3,5-trimethyl-N-(pyridin-3-ylmethyl)-1,2-oxazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3S/c1-9-12(10(2)18-14-9)19(16,17)15(3)8-11-5-4-6-13-7-11/h4-7H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFCXNNDIPQIUIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N(C)CC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













